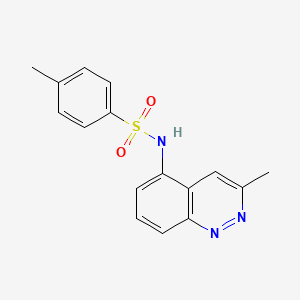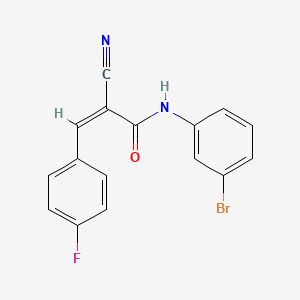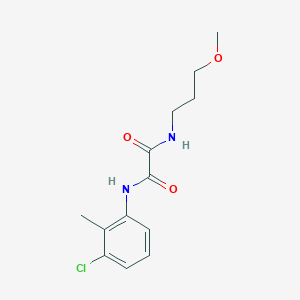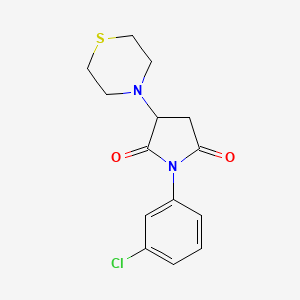
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamide, also known as Methylbenesulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has a molecular formula of C18H16N2O2S.
作用機序
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It binds to the active site of the enzyme and prevents its activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of aqueous humor in the eye, which makes it a potential treatment for glaucoma. It has also been studied for its potential applications in the treatment of epilepsy, as it has been shown to reduce the frequency and severity of seizures in animal models.
実験室実験の利点と制限
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to administer in experiments. However, one of the limitations of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide is that it has a relatively short half-life in the body, which limits its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide. One area of interest is the development of new drugs based on the structure of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential applications of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide in the treatment of other diseases such as cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide and its effects on various physiological processes.
In conclusion, 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide is a highly studied compound with potential applications in various fields of scientific research. Its ability to inhibit the activity of carbonic anhydrase makes it a potential candidate for the development of new drugs, and its effects on various physiological processes make it an interesting compound for further investigation.
合成法
The synthesis of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide is a multi-step process that involves the reaction of 3-methyl-5-cinnolinylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to further chemical reactions to yield the final compound.
科学的研究の応用
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. It has been studied for its ability to inhibit the activity of certain enzymes and receptors, which makes it a potential candidate for the development of new drugs.
特性
IUPAC Name |
4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-6-8-13(9-7-11)22(20,21)19-16-5-3-4-15-14(16)10-12(2)17-18-15/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNYMBLAIVYVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=C(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)


![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5210575.png)
![N-[(isobutylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5210581.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-diphenylacetamide](/img/structure/B5210589.png)
![5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210614.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)